molecular formula C10H6N2S2 B14644572 Thieno[2,3-d]pyrimidine, 2-(2-thienyl)- CAS No. 56844-04-3

Thieno[2,3-d]pyrimidine, 2-(2-thienyl)-

Cat. No.: B14644572
CAS No.: 56844-04-3
M. Wt: 218.3 g/mol
InChI Key: BWNFHGFUWLTSFX-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyrimidine, 2-(2-thienyl)- is a heterocyclic compound that features a fused ring system combining thiophene and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[2,3-d]pyrimidine, 2-(2-thienyl)- typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .

Industrial Production Methods

Industrial production methods for thieno[2,3-d]pyrimidine, 2-(2-thienyl)- are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

Thieno[2,3-d]pyrimidine, 2-(2-thienyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Scientific Research Applications

Thieno[2,3-d]pyrimidine, 2-(2-thienyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thieno[2,3-d]pyrimidine, 2-(2-thienyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit VEGFR-2, leading to the suppression of angiogenesis in cancer cells. This inhibition is achieved through binding to the ATP-binding site of the receptor, thereby blocking its kinase activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thieno[2,3-d]pyrimidine, 2-(2-thienyl)- is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties.

Properties

CAS No.

56844-04-3

Molecular Formula

C10H6N2S2

Molecular Weight

218.3 g/mol

IUPAC Name

2-thiophen-2-ylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C10H6N2S2/c1-2-8(13-4-1)9-11-6-7-3-5-14-10(7)12-9/h1-6H

InChI Key

BWNFHGFUWLTSFX-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC=C3C=CSC3=N2

Origin of Product

United States

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